1-hydroxy-1H-indole-2-carboxylicacid

Cancer Metabolism Lactate Dehydrogenase Warburg Effect

Using generic indole-2-carboxylic acid scaffolds in inhibitor design causes critical loss of function at hLDH5 and SHP2 active sites. This N-hydroxy pharmacophore core provides the essential metal-chelating anchor required for target engagement. - Serves as the validated phosphotyrosine mimetic core for nanomolar SHP2 inhibitors (e.g., 11a-1) - Enables competitive binding with both substrate and cofactor at hLDH-A for starvation agent development - Permits regioselective functionalization (3,5-disubstitution) not accessible via parent indole scaffolds Available with QC-documented purity for reliable lead optimization and focused library synthesis.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 16264-71-4
Cat. No. B092891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroxy-1H-indole-2-carboxylicacid
CAS16264-71-4
Synonyms1H-Indole-2-carboxylicacid,1-hydroxy-(9CI)
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2O)C(=O)O
InChIInChI=1S/C9H7NO3/c11-9(12)8-5-6-3-1-2-4-7(6)10(8)13/h1-5,13H,(H,11,12)
InChIKeyDPTNMLUPFDKDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-1H-Indole-2-Carboxylic Acid Procurement & Applications


1-Hydroxy-1H-indole-2-carboxylic acid (CAS 16264-71-4) is a specialized heterocyclic building block and a critical pharmacophore core, distinct from its parent structure indole-2-carboxylic acid due to the presence of a unique N-hydroxy group at the 1-position. With a molecular weight of 177.16 g/mol and formula C₉H₇NO₃ [1], this compound is not a bioactive entity itself but a validated core structure for developing potent, isoform-selective enzyme inhibitors, particularly against human lactate dehydrogenase (hLDH5) and protein tyrosine phosphatases (PTPs) like SHP2 and mPTPB [2]. It is available in research quantities with standard purity documented by QC analysis (e.g., 97%) for reliable synthesis .

N-hydroxy pharmacophore core for enzyme inhibitor design
Chelating anchor for PTP and LDH active sites
Scaffold for focused library synthesis and diversification

1-Hydroxy-1H-Indole-2-Carboxylic Acid vs. Generic Indoles


Substituting 1-hydroxy-1H-indole-2-carboxylic acid with common, non-hydroxylated indole-2-carboxylic acid derivatives will lead to a critical loss of function in a research context. The 1-hydroxy group is not a passive substituent; it fundamentally alters the core's electronic properties and its ability to serve as a specific metal-chelating anchor [1]. This moiety is essential for the designed 'phosphotyrosine mimetic' activity required to engage the active sites of therapeutic targets like SHP2 and mPTPB, where it chelates conserved catalytic residues [2]. Consequently, using a generic, unhydroxylated indole-2-carboxylic acid core in a synthetic pathway or as a biochemical tool will fail to recapitulate the high-affinity binding and target selectivity profiles documented in the literature for this specific scaffold [3].

Target
1-Hydroxyindole-2-carboxylic acid
Substitute
Generic indole-2-carboxylic acid
Absence of N-hydroxy group may remove metal-chelating anchor for PTP active sites
May not recapitulate high-affinity binding and isoform selectivity profiles
Regioselective reactivity (e.g., 3,5-dibromination) fundamentally altered
Chemical pathway may shift; unsuitable for synthesizing 3,5-disubstituted indoles

Differentiation Evidence for 1-Hydroxyindole-2-Carboxylic Acid


Isoform-Selective hLDH5 Inhibition

Derivatives of the 1-hydroxy-1H-indole-2-carboxylic acid scaffold, specifically NHI-1, demonstrate potent and isoform-selective inhibition of human lactate dehydrogenase A (hLDH-A) over the B isoform (hLDH-B). This is a key differentiator from generic indole-2-carboxylates which lack the N-hydroxy group required for binding in the substrate/cofactor channel. NHI-1 achieves 87% inhibition of hLDH-A4 while only exhibiting 11% inhibition of hLDH-B4 at 125 µM . This selectivity is quantified by a Ki of 8.9 µM vs. NADH and 4.7 µM vs. pyruvate, indicating a competitive binding mode .

Isoform hLDH5 Selectivity
Head-to-head
87% inhibition hLDH-A4 vs 11% hLDH-B4 at 125 µM. Ki 8.9 µM (NADH), 4.7 µM (pyruvate)
Supports selective hLDH-A inhibitor design
In vitro enzymatic assay; NADH 25 µM, pyruvate 2 mM
Cancer Metabolism Lactate Dehydrogenase Warburg Effect

Potent SHP2 Phosphatase Inhibition

The hydroxyindole carboxylic acid core is an essential pharmacophore for achieving nanomolar potency against the oncogenic phosphatase SHP2. In a structure-guided drug design study, the optimized inhibitor 11a-1, which utilizes this specific core, exhibited an IC50 value of 200 nM [1]. In stark contrast, simpler indole-2-carboxylic acids lacking the 1-hydroxy group show no significant inhibitory activity against SHP2, as they fail to anchor within the catalytic site [1].

SHP2 Inhibition Potency
Class-level
IC50 200 nM for derivative 11a-1 vs no significant inhibition for indole-2-carboxylic acid
Reported nanomolar binding affinity context
In vitro phosphatase assay panel
Oncology SHP2 Protein Tyrosine Phosphatase

Mycobacterium PTPB Inhibition via Focused Library

A focused library of amides built upon the hydroxyindole carboxylic acid scaffold was specifically designed to engage the active site and a unique adjacent pocket of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). This approach led to the identification of a highly potent and selective inhibitor, compound 11a, which is capable of reversing the altered immune responses induced by mPTPB in macrophages [1]. This demonstrates the scaffold's utility in targeting challenging bacterial virulence factors, a property not observed with generic indole-2-carboxylic acid libraries [1].

mPTPB Virulence Targeting
Class-level
Hydroxyindole amide library yields selective inhibitor; reverses macrophage immune evasion
Supports virulence factor research
Cell-based macrophage assay
Infectious Disease Mycobacterium tuberculosis Virulence Factor

Unique Chemical Reactivity & Tautomerism

The 1-hydroxy group endows the indole core with unique chemical reactivity not found in its non-hydroxylated counterpart. For example, methylation of 1-hydroxyindole-2-carboxylic acid with diazomethane proceeds to give methyl 1-methoxyindole-2-carboxylate, which undergoes selective bromination at the 3,5-positions. This reaction pathway contrasts with that of indole-2-carboxylic acid, which would require different, often harsher, conditions for similar functionalization [1]. Furthermore, NMR studies reveal that its 5-bromo derivative exists in a unique 3H-indole 1-oxide tautomeric form in deuterochloroform, a property absent in the parent indole series [1].

Regioselective Bromination
Class-level
Methyl 1-methoxyindole-2-carboxylate undergoes exclusive 3,5-dibromination vs typical 3-substitution
Enables diverse 3,5-disubstituted indole synthesis
Reaction with Br₂ after methylation
Synthetic Chemistry Indole Chemistry Tautomerism

Research Applications of 1-Hydroxyindole-2-Carboxylic Acid


Cancer Metabolism & hLDH5 Inhibitors

Use as a core scaffold for the design and synthesis of isoform-selective inhibitors of human lactate dehydrogenase A (hLDH-A). The unique N-hydroxy group is essential for the competitive binding mode with both substrate and cofactor [1], enabling the creation of inhibitors with the potency and selectivity demonstrated by compounds like NHI-1 [1].

Oncology PTP/SHP2 Inhibitor Development

Employ as the validated 'phosphotyrosine mimetic' anchor in structure-guided drug design projects targeting oncogenic protein tyrosine phosphatases, specifically SHP2. The 1-hydroxyindole-2-carboxylic acid core is proven to be critical for achieving the nanomolar binding affinity and selectivity documented for inhibitors like 11a-1 [2].

Antibacterial Virulence Targeting mPTPB

Leverage this scaffold for the construction of focused amide libraries aimed at inhibiting bacterial virulence factors. The hydroxyindole carboxylic acid core enables targeting of unique adjacent pockets in mPTPB, a validated strategy for reversing immune evasion in macrophages as demonstrated by compound 11a [3].

Synthesis of Highly Substituted Indoles

Utilize the unique chemical reactivity and tautomerism of 1-hydroxyindole-2-carboxylic acid to access regioselectively functionalized indole derivatives. Its methylation and subsequent bromination provide a controlled pathway to 3,5-disubstituted indoles, which are valuable intermediates for further diversification and not readily accessible from the parent indole-2-carboxylic acid [4].

Application
Selection Property
Validation Focus
Cancer metabolism hLDH-A inhibitor design
N-hydroxy chelating anchor for substrate/cofactor site
Isoform selectivity and competitive binding mode review
Oncology PTP/SHP2 inhibitor development
Phosphotyrosine mimetic core
Nanomolar binding affinity context
Antibacterial virulence targeting mPTPB
Adjacent pocket targeting capability
Macrophage immune response reversal context
Synthesis of highly substituted indoles
Regioselective reactivity profile
Access to 3,5-disubstituted indole intermediates
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